molecular formula C14H14N2 B14541810 1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)methanimine CAS No. 62135-71-1

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)methanimine

Cat. No.: B14541810
CAS No.: 62135-71-1
M. Wt: 210.27 g/mol
InChI Key: ORWBCBKSBMELFQ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)methanimine is an organic compound that features both a pyridine and a toluene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)methanimine typically involves the condensation of 4-methylbenzaldehyde with 6-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)methanimine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-N-(pyridin-2-yl)methanimine: Lacks the methyl group on the pyridine ring.

    1-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)methanimine: Contains a chlorine atom instead of a methyl group on the benzene ring.

Uniqueness

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)methanimine is unique due to the presence of both methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

CAS No.

62135-71-1

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(6-methylpyridin-2-yl)methanimine

InChI

InChI=1S/C14H14N2/c1-11-6-8-13(9-7-11)10-15-14-5-3-4-12(2)16-14/h3-10H,1-2H3

InChI Key

ORWBCBKSBMELFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=CC(=N2)C

Origin of Product

United States

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